N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide is a synthetic organic compound It is characterized by the presence of dichlorophenyl and dimethylphenoxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of phenyl compounds, followed by the introduction of dimethylphenoxy groups through etherification reactions. The final step often involves the acylation of an amine group to form the acetamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated control systems and real-time monitoring might be employed to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions could result in the removal of oxygen atoms or the addition of hydrogen atoms, producing reduced forms of the compound.
Substitution: Substitution reactions might involve the replacement of one functional group with another, altering the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits bioactive properties.
Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamide derivatives with dichlorophenyl and dimethylphenoxy groups. Examples could be:
- N-(2,4-dichlorophenyl)-2-[[2-(2,4-dimethylphenoxy)acetyl]amino]acetamide
- N-(3,5-dichlorophenyl)-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-11-3-4-12(2)16(7-11)25-10-18(24)21-9-17(23)22-15-8-13(19)5-6-14(15)20/h3-8H,9-10H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXGVCFGAETCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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